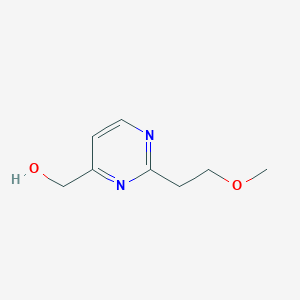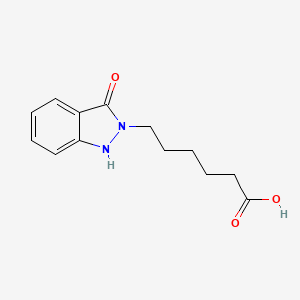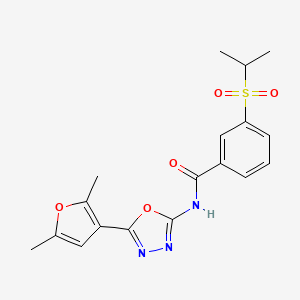![molecular formula C16H19N3O3S B2757448 ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1013795-84-0](/img/structure/B2757448.png)
ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds, such as 1H-pyrazole-5-carboxamide derivatives, have been synthesized and characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Chemical Reactions Analysis
The chemical reactions involving your compound would likely depend on the specific functional groups present in the molecule. Pyrazole derivatives, for example, have been known to undergo a variety of chemical reactions .Applications De Recherche Scientifique
Crystal Structure and DFT Study
Ethyl 1-(2-(Hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a related compound, has been extensively studied for its crystal structure using X-ray diffraction. This research provides insight into the molecular structure, including dihedral angles and hydrogen-bonding interactions, which are crucial for understanding the chemical properties and potential applications of similar compounds (Zhou et al., 2017).
Reaction Mechanisms
The compound has been involved in various chemical reactions, such as the unexpected reaction with thiourea, demonstrating its reactivity and potential for creating new chemical entities. These reactions often involve complex mechanisms like ANRORC rearrangement, providing a deeper understanding of its chemical behavior (Ledenyova et al., 2018).
Synthesis of Heterocyclic Compounds
Another significant application is in the synthesis of new heterocyclic systems, such as the formation of 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones. This indicates its role as a precursor in synthesizing complex organic compounds, which can have various applications in medicinal chemistry and material science (Volovenko et al., 1983).
Antimicrobial and Antioxidant Studies
Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and studied for their antimicrobial and antioxidant properties. This suggests potential applications in developing new pharmaceuticals or biochemical compounds (Raghavendra et al., 2016).
Synthesis of Pyran, Pyridine, and Pyridazine Derivatives
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, similar in structure, have been utilized to synthesize pyran, pyridine, and pyridazine derivatives. These compounds are significant in the field of organic synthesis and could have implications in developing new materials or drugs (Mohareb et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of this compound are fungi and insects , specifically Erysiphe graminis and Aphis fabae . These organisms pose a significant threat to crop production worldwide .
Mode of Action
The compound’s efficacy is comparable to commercial fungicides and insecticides such as Thifluzamide, Azoxystrobinare, and Tolfenpyrad .
Biochemical Pathways
The compound likely affects multiple biochemical pathways within the target organisms, leading to their death . .
Pharmacokinetics
Its potent fungicidal and insecticidal activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . For instance, one derivative of the compound showed 85.7% mortality against A. fabae at a concentration of 12.5 mg/L .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-16(21)13-10-6-5-7-12(10)23-15(13)17-14(20)11-8-9(2)18-19(11)3/h8H,4-7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMOWCTCCTROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2757365.png)
![5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2757366.png)



![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2757374.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2757377.png)




![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)